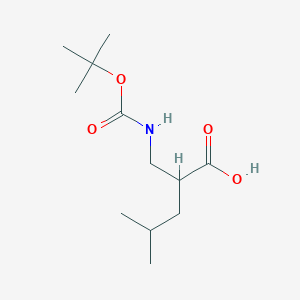

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid

Description

Classification and Structural Features of (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid

This compound is a synthetic, non-proteinogenic amino acid. Its classification and structural features are best understood by deconstructing its chemical name.

β-Amino Acid : The core of the molecule is a propanoic acid chain. The amino group is attached to the third carbon (C3) from the carboxyl group (C1). This classifies it as a beta (β) amino acid, in contrast to proteinogenic α-amino acids where the amino group is on the second carbon (C2). This extra carbon in the backbone is a key feature that imparts unique conformational properties and resistance to degradation. nih.govnih.gov

Substitution Pattern : The molecule is disubstituted. An isobutyl group is attached to the α-carbon (C2), and the amino group is on the β-carbon (C3). Based on a common classification system for β-amino acids, where substitution on the carbon next to the carbonyl is denoted β² and substitution on the carbon next to the amine is β³, this compound can be described as a β²,³-disubstituted amino acid. wikipedia.org

Stereochemistry : The designation "(R,S)" indicates that the compound is a racemic mixture, containing both the (R) and (S) enantiomers at the chiral center, which is the α-carbon (C2) bearing the isobutyl group.

Protecting Group : The amino group is protected by a tert-butyloxycarbonyl group, commonly abbreviated as "Boc". The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. It is stable under many reaction conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA), allowing the amino group to be available for subsequent reactions, like peptide bond formation. wikipedia.orgchemistrysteps.com

Below is a table summarizing the key properties of this compound.

| Property | Data |

| CAS Number | 828254-17-7 |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | 4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |

| Synonyms | 2-[(Boc-amino)methyl]-4-methyl-pentanoic acid, N-Boc-3-amino-2-isobutyl-propionic acid |

| Classification | Non-proteinogenic, β-Amino Acid, Boc-protected Amino Acid |

(Data sourced from references bldpharm.comamericanelements.comachmem.comchemicalbook.comechemi.comchemicalbook.com)

Role of β-Amino Acid Derivatives in Chemical Research

β-Amino acid derivatives are vital building blocks in medicinal chemistry and drug development. hilarispublisher.comresearchgate.net Their primary role stems from their ability to form peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties.

One of the most significant advantages of incorporating β-amino acids into peptide sequences is the enhanced stability against proteolytic degradation. acs.orgmdpi.com The altered backbone structure makes these "β-peptides" poor substrates for proteases, the enzymes that break down proteins and peptides. This increased metabolic stability is a crucial attribute for developing therapeutic candidates. mdpi.com

Furthermore, oligomers of β-amino acids (β-peptides) are known to fold into stable, predictable secondary structures, such as various types of helices and sheets. wikipedia.org This ability to form well-defined three-dimensional shapes allows for the rational design of molecules that can mimic the structure of natural peptides and interact with specific biological targets, such as receptors or enzymes. acs.org This has led to the development of β-amino acid-containing compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. hilarispublisher.commdpi.comnih.gov They are also used to create receptor agonists and antagonists and to modulate protein-protein interactions. acs.org

Overview of Academic Research Trajectories for the Compound Class

The academic research involving Boc-protected β-amino acids, such as this compound, is closely tied to the broader trends in peptide drug discovery. rsc.orgunivie.ac.at A major focus is the continued development of synthetic methodologies to access a diverse array of these unnatural building blocks efficiently and stereoselectively.

Current research trajectories emphasize the use of these compounds to construct complex peptide architectures, including cyclic peptides and other "foldamers" (oligomers that fold into specific conformations). openaccessjournals.com The goal is to create molecules with high target affinity and selectivity, combined with improved pharmacokinetic profiles. researchgate.net The incorporation of non-proteinogenic amino acids is a key strategy to bridge the gap between small-molecule drugs and large biologic therapies, creating a unique pharmacological space. rsc.org

There is also a significant trend towards more advanced and efficient peptide synthesis techniques, including automated platforms and the adoption of green chemistry principles. openaccessjournals.com As researchers design increasingly complex peptide therapeutics, the demand for specialized, protected amino acids like the one discussed here continues to grow. These building blocks are essential tools for performing the detailed structure-activity relationship (SAR) studies needed to optimize peptide drug candidates for stability, potency, and bioavailability. rsc.org The ultimate aim is to leverage the structural diversity offered by these compounds to develop novel therapies for a wide range of diseases. univie.ac.at

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOREWJYZNXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828254-17-7 | |

| Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R,s 2 Isobutyl 3 Boc Amino Propanoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid reveals several logical bond disconnections to identify plausible starting materials. The primary disconnections are at the C2-isobutyl bond and the C3-nitrogen bond.

Disconnection 1 (C2-Isobutyl Bond): This disconnection points to a 3-(boc-amino)propanoic acid derivative as a key intermediate, which could be alkylated at the C2 position with an isobutyl electrophile. This strategy relies on the effective activation of the C2 position for nucleophilic attack.

Disconnection 2 (C3-Nitrogen Bond): This approach suggests a 2-isobutyl succinic acid derivative as a precursor. The amino group could be introduced via methods such as a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative at the C3 position.

Disconnection 3 (Simultaneous C2 and C3 functionalization): A more convergent approach involves the conjugate addition of an isobutyl nucleophile to a suitable acrylamide (B121943) or acrylate (B77674) precursor, followed by the introduction of the amino functionality.

These disconnections form the basis for the synthetic strategies detailed in the subsequent sections.

Classical Synthetic Approaches

Classical methods for the synthesis of this compound focus on the construction of the fundamental β-amino acid scaffold and the subsequent incorporation of the isobutyl group in a non-stereoselective manner, yielding the racemic mixture.

Strategies for α- and β-Amino Acid Scaffold Construction

The core β-amino acid structure can be assembled through several established methods:

Arndt-Eistert Homologation: This method involves the extension of an α-amino acid, such as valine, which already contains the isobutyl moiety. The carboxylic acid of N-Boc-valine can be converted to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water or an alcohol furnishes the homologous β-amino acid ester.

Mannich-Type Reactions: A one-pot synthesis can be envisioned through a Mannich reaction involving isovaleraldehyde, a suitable amine source (like a protected ammonia (B1221849) equivalent), and a malonic acid derivative. Subsequent hydrolysis and decarboxylation would yield the desired 2-isobutyl-3-aminopropanoic acid backbone.

Conjugate Addition to α,β-Unsaturated Systems: The addition of an amine nucleophile, such as ammonia or a protected amine, to an α,β-unsaturated carboxylic acid derivative bearing an isobutyl group at the β-position (e.g., 2-isobutylacrylic acid) is a direct route to the β-amino acid scaffold.

Incorporation of the Isobutyl Moiety

Once the β-amino acid scaffold is in place, or concurrently with its formation, the isobutyl group can be introduced:

Alkylation of β-Alanine Derivatives: N-Boc-β-alanine can be converted to its dianion using a strong base like lithium diisopropylamide (LDA). This dianion can then be alkylated at the α-position with an isobutyl halide (e.g., isobutyl bromide) to introduce the desired side chain.

Conjugate Addition of Organocuprates: An alternative strategy involves the 1,4-conjugate addition of an isobutyl organocuprate reagent to a suitable Michael acceptor, such as a β-aminoacrylate derivative. This method allows for the direct formation of the C2-isobutyl bond.

Table 1: Representative Classical Synthetic Reactions for β-Amino Acid Synthesis

| Reaction Type | Starting Materials | Reagents | Product |

| Alkylation of β-Alanine Ester | N-Boc-β-alanine methyl ester, Isobutyl bromide | 1. LDA, THF, -78 °C; 2. Isobutyl bromide | Methyl (R,S)-2-isobutyl-3-(boc-amino)propanoate |

| Conjugate Addition | 3-(Boc-amino)acrylate, Isobutylmagnesium bromide | CuI, THF | This compound ester |

Asymmetric Synthesis Routes

To obtain enantiomerically enriched forms of 2-isobutyl-3-(boc-amino)propanoic acid, asymmetric synthetic methods are employed. These strategies aim to control the stereochemistry at the C2 position during the synthesis.

Diastereoselective Alkylation and Chiral Auxiliaries

A widely used approach for asymmetric synthesis involves the use of a chiral auxiliary. This auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved.

In the context of the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with 3-(boc-amino)propanoic acid. The resulting imide can be deprotonated to form a chiral enolate. The steric hindrance provided by the auxiliary directs the incoming isobutyl electrophile to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-isobutyl-3-(boc-amino)propanoic acid. The choice of the chiral auxiliary and reaction conditions can influence the diastereoselectivity of the alkylation step. nih.gov

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| (S)-4-benzyl-2-oxazolidinone | N-propionyl-4-benzyl-2-oxazolidinone | Isobutyl iodide | >95% |

| (R)-4-phenyl-2-oxazolidinone | N-acetyl-4-phenyl-2-oxazolidinone | Isobutyl triflate | High |

Enantioselective Catalysis for β-Amino Acid Synthesis

Enantioselective catalysis offers a more atom-economical approach to chiral β-amino acids. Several catalytic strategies can be envisioned for the synthesis of the target molecule:

Catalytic Asymmetric Hydrogenation: A β-amidoacrylate precursor, which can be synthesized from isovaleraldehyde, a nitrogen source, and a malonic acid derivative, can undergo enantioselective hydrogenation. Chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively reduce the double bond with high enantioselectivity, establishing the stereocenter at the C2 position. capes.gov.brnih.gov

Catalytic Asymmetric Conjugate Addition: The enantioselective conjugate addition of an isobutyl nucleophile to a β-nitroacrylate or a related Michael acceptor can be catalyzed by a chiral metal complex or an organocatalyst. This reaction would directly install the isobutyl group and create the C2 stereocenter. Subsequent reduction of the nitro group and protection would yield the desired product.

These asymmetric methods provide access to specific stereoisomers of 2-isobutyl-3-(boc-amino)propanoic acid, which is crucial for its potential applications in areas where stereochemistry plays a critical role.

Stereoselective Introduction of the Aminated Carbon

The controlled, stereoselective synthesis of β-amino acids, particularly those with substitution at the α-carbon, is a key challenge. tandfonline.com Various asymmetric approaches have been developed to introduce the aminated carbon with a defined stereochemistry. These methods are crucial for accessing enantiomerically pure compounds for applications in drug development and molecular design. hilarispublisher.com

Key strategies for stereoselective synthesis include:

Conjugate Addition Reactions: One common method involves the conjugate addition of nucleophiles to α,β-unsaturated esters. The use of chiral nitrogen nucleophiles or chiral catalysts can induce stereoselectivity at the β-carbon. tandfonline.com

Alkylation of Enolates: Stereoselective alkylation of enolates derived from cyclic intermediates is another powerful technique. This allows for the controlled introduction of substituents at the α-position. For instance, the alkylation of a dianion prepared from a protected aspartic acid derivative has been shown to yield anti-disubstituted β-amino acids with high stereoselectivity. researchgate.net

Hydrogenation of Enamines: Catalytic asymmetric hydrogenation of (Z)-enamines using chiral rhodium or ruthenium catalysts provides a direct route to stereodefined β-amino acids. hilarispublisher.com

Biocatalytic Methods: Enzymes, such as thermophilic aromatic aminotransferases, can be employed in dynamic kinetic resolution processes to establish two adjacent stereocenters with high diastereo- and enantioselectivity in a single step. nih.gov This approach is highly efficient and practical for preparing a range of β-branched α-amino acids. nih.gov

From Chiral Precursors: L-aspartic acid is a common starting material, which can be converted into cyclic intermediates like oxazolidinones or butanolides. Subsequent modifications, such as alkylation or aldol (B89426) condensation, followed by stereoselective reduction, can yield various α-alkyl-β-amino acids. researchgate.net

A convenient method for preparing α-substituted β-amino acids involves the addition of hydroxylamine (B1172632) to unsaturated esters to form isoxazolidinones, followed by hydrogenation. tandfonline.com This procedure has proven effective for controlling the stereochemistry at the α-carbon. tandfonline.com

| Method | Key Intermediate/Reaction | Stereocontrol Element | Typical Product | Reference |

| Alkylation | Dianion of Methyl 5-phenyloxazolidin-2-one-4-acetate | Substrate-controlled alkylation | anti-Disubstituted β-amino acid | researchgate.net |

| Hydrogenation | (Z)-enamine | Chiral Rh or Ru catalysts | Enantiopure β-amino acid | hilarispublisher.com |

| Hydroxylamine Addition | Isoxazolidinone | Diastereoselective addition and hydrogenation | α-Substituted β-amino acid | tandfonline.com |

| Biocatalysis | α-Ketoacid | Thermophilic Aminotransferase | L-Amino acid with two stereocenters | nih.gov |

Protecting Group Chemistry in the Synthesis of this compound

In the synthesis of complex molecules like amino acids, protecting groups are essential to temporarily mask reactive functional groups, such as amines and carboxylic acids, preventing undesired side reactions. biosynth.com The choice of protecting group is critical for the success of a synthetic sequence. nih.gov

Application and Orthogonality of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. wikipedia.org It is favored for its stability under a wide range of conditions and the relative ease of its removal.

Application: The Boc group is typically introduced by reacting the amino function with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org The resulting tert-butyl carbamate (B1207046) is stable to most nucleophiles and basic conditions, allowing for subsequent chemical transformations at other parts of the molecule. organic-chemistry.org

Orthogonality: In multi-step synthesis, especially peptide synthesis, the concept of "orthogonality" is crucial. iris-biotech.de Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.govpeptide.com

The Boc group is a key component of two major orthogonal protection schemes:

Boc/Bzl Strategy: In this scheme, the N-terminal amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl (B1604629) (Bzl)-based groups. Although both are removed by acid, their lability is different. The Boc group can be cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), whereas the benzyl groups require very strong acids like hydrofluoric acid (HF) for removal. peptide.com This difference in reactivity allows for selective deprotection and is often referred to as a "quasi-orthogonal" system. biosynth.com

Fmoc/tBu Strategy: This is a truly orthogonal system where the N-terminal amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com The Boc group is often used in this strategy for protecting the side chains of amino acids like lysine (B10760008) or histidine. peptide.com The stability of the Boc group to the basic conditions (e.g., piperidine) used for Fmoc removal, and the stability of the Fmoc group to the acidic conditions for Boc removal, exemplify orthogonality. organic-chemistry.org

| Protecting Group | N-α Protection | Side-Chain Protection | Cleavage Condition | Orthogonal Partner | Reference |

| Boc | Yes | Yes (e.g., Lys, His) | Mild to Strong Acid (e.g., TFA, HF) | Fmoc (Base-labile) | peptide.compeptide.com |

| Fmoc | Yes | No | Base (e.g., Piperidine) | Boc/tBu (Acid-labile) | iris-biotech.depeptide.com |

| Cbz (Z) | Yes (Solution phase) | Yes (e.g., Lys) | Strong Acid / Hydrogenolysis | Boc (Stable to H₂) | peptide.com |

| tBu | No | Yes (e.g., Asp, Ser) | Strong Acid (e.g., TFA) | Fmoc (Base-labile) | iris-biotech.de |

Novel Boc Protection and Deprotection Methodologies

While standard methods for Boc protection (Boc₂O with a base) and deprotection (TFA) are widely used, research continues to explore milder, more selective, and more efficient alternatives. wikipedia.org

Novel Protection Methods:

Catalyst-Free N-Boc Protection in Water: A method for the chemoselective N-tert-butyloxycarbonylation of amines using Boc₂O in water, without any catalyst, has been developed. This approach works for chiral amines and esters of α-amino acids, yielding optically pure products without side reactions. organic-chemistry.org

Iodine-Catalyzed Protection: A practical protocol allows for the protection of various amines using Boc₂O with a catalytic amount of iodine under solvent-free conditions at room temperature. organic-chemistry.org

Stable Amino-Protecting Reagents: Novel reagents like Boc-DMT have been prepared for the introduction of the Boc group into various amines, including amino acids, in good yield in aqueous media. organic-chemistry.org

Novel Deprotection Methods:

Mild Acidic Cleavage: While strong acids are common, milder Lewis acids like aluminum chloride (AlCl₃) or cerium(III) chloride can mediate the selective cleavage of N-Boc groups, sometimes in the presence of other acid-sensitive groups like tert-butyl esters. wikipedia.orgorganic-chemistry.org

Oxalyl Chloride in Methanol (B129727): A mild method for the selective deprotection of N-Boc groups from a diverse range of compounds uses oxalyl chloride in methanol at room temperature. This method was shown to be effective for aliphatic, aromatic, and heterocyclic substrates. rsc.org

Thermal Deprotection: In continuous-flow systems, high temperatures (150–300 °C) can be used for the thermolytic removal of N-Boc groups, often without the need for any acid catalyst. This method has broad functional group tolerance. nih.gov

Microwave-Assisted Deprotection: Irradiation with microwaves has been shown to facilitate the cleavage of N-Boc groups, offering benefits of reduced reaction times and potentially higher yields compared to conventional heating. ijcea.org

Fluorinated Alcohols: Fluorinated alcohols have been demonstrated as effective reagents for the practical deprotection of N-Boc compounds under mild conditions. semanticscholar.org

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and environmentally friendly processes. Advanced techniques like continuous-flow chemistry and the application of green chemistry principles are being applied to the synthesis of amino acids and their derivatives.

Continuous-Flow Chemistry for Analogous Amino Acid Synthesis

Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. durham.ac.uk For amino acid and peptide synthesis, these benefits include enhanced safety, better heat and mass transfer, improved process control, and the potential for automation and scalability. thieme-connect.dechemistryviews.org

A key advantage in the context of solid-phase peptide synthesis (SPPS) is the dramatic reduction in the excess of reagents required. researchgate.net

Reduced Reagent Excess: Highly efficient continuous-flow SPPS techniques have been developed that allow for the use of only 1.5 equivalents of amino acids during the coupling step, while still achieving nearly quantitative conversions. researchgate.net This is a significant improvement over batch methods that often require a 3- to 10-fold excess.

Rapid Synthesis: Flow systems can significantly shorten reaction times. For example, the assembly of a model tetrapeptide was achieved in about 4 hours with high purity. nih.gov The use of high temperatures and pressures in specially designed flow reactors can reduce coupling times to just a few minutes. researchgate.net

Access to Unstable Intermediates: The precise control over reaction time and temperature allows for the generation and immediate use of unstable intermediates that would be difficult to handle in batch processes. chemistryviews.org

Integrated Synthesis and Purification: Flow processes can integrate multiple steps, including reaction, scavenging of excess reagents, and purification, into a single continuous operation. This is achieved by passing the reaction stream through columns packed with immobilized reagents, catalysts, and scavengers, yielding a pure product upon solvent removal. durham.ac.uk

These techniques have been successfully applied to produce a wide range of fluorinated α-amino acids and various di- and tripeptides, demonstrating the versatility and efficiency of flow chemistry in this field. durham.ac.ukchemistryviews.org

Green Chemistry Principles in Aminocarboxylic Acid Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of amino acids, a cornerstone of the pharmaceutical and food industries, is an area where green principles are being actively implemented. rsc.org

Traditional methods for amino acid synthesis often rely on non-renewable resources and toxic reagents like hydrogen cyanide (in the Strecker synthesis). rsc.orgthechemicalengineer.com Modern green approaches seek to overcome these limitations.

Renewable Feedstocks: There is a strong focus on producing amino acids from biomass, the most abundant renewable carbon source. rsc.org Electrochemical methods are being developed to convert biomass-derived α-hydroxyl acids into amino acids, using electricity from renewable sources as a green energy input. nsf.gov

Carbon Dioxide Utilization: Innovative processes are being designed to use waste CO₂ as a C1 building block. One such method uses sunlight and a silicon-based photocathode to convert CO₂ and an industrial wastewater component into the high-value amino acid L-phenylalanine. sustainabilitymatters.net.au Another enzymatic approach reverses the natural decarboxylation process to incorporate CO₂ into a precursor to produce L-methionine, avoiding the use of hydrogen cyanide. thechemicalengineer.com

Biocatalysis and Fermentation: The use of microbes and enzymes for amino acid production is a well-established green technology. rite.or.jp Metabolic engineering is being used to create microbial strains that can efficiently produce amino acids like L-alanine and L-valine from lignocellulosic biomass under oxygen-deprived conditions. rite.or.jp These biological processes operate under mild conditions and avoid harsh reagents. nsf.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Catalytic methods, including chemocatalysis and biocatalysis, are inherently more atom-economical than stoichiometric reactions. rsc.org

The shift towards these greener strategies not only reduces the environmental impact but also offers pathways for more sustainable and potentially cost-effective large-scale production of essential amino acids. nsf.govsustainabilitymatters.net.au

**Synthetic Methodologies for

Stereochemical Control and Analysis

Principles of Stereoisomerism in (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid

This compound is a chiral molecule, a characteristic that is fundamental to its chemical identity and interactions in stereospecific environments. Chirality in this context arises from the presence of a stereocenter, also known as a chiral carbon atom. docbrown.info This is the carbon atom at the second position of the propanoic acid chain (C2), which is bonded to four different substituent groups:

A hydrogen atom (-H)

An isobutyl group (-CH₂CH(CH₃)₂)

A carboxylic acid group (-COOH)

A boc-aminomethyl group (-CH₂NH-Boc)

The presence of this single chiral center means that the molecule can exist in two distinct spatial arrangements that are non-superimposable mirror images of each other. docbrown.info These two forms are known as enantiomers. docbrown.info They are designated as (R)-2-Isobutyl-3-(boc-amino)propanoic acid and (S)-2-Isobutyl-3-(boc-amino)propanoic acid, according to the Cahn-Ingold-Prelog (CIP) priority rules.

A mixture containing equal amounts of the (R) and (S) enantiomers is referred to as a racemic mixture or a racemate. libretexts.org While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (one rotates it to the right, the other to the left) and in their interactions with other chiral molecules, such as enzymes or chiral catalysts. docbrown.infolibretexts.org This differentiation is crucial in many applications, necessitating methods to separate and analyze the individual enantiomers. The " (R,S)" designation in the compound's name explicitly indicates that it is a racemic mixture of both enantiomers.

Enantiomeric Resolution Techniques

The separation of a racemic mixture into its individual enantiomers is a critical process known as resolution. libretexts.org Since enantiomers have identical physical properties in an achiral environment, resolution cannot be achieved by standard techniques like simple crystallization or distillation. libretexts.org Instead, methods that rely on the differential interaction of the enantiomers with a chiral environment are employed.

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers on both analytical and preparative scales. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. bgb-analytik.com

For N-protected amino acids, including those with a tert-butyloxycarbonyl (Boc) protecting group, macrocyclic glycopeptide-based CSPs have proven to be particularly effective. sigmaaldrich.com Stationary phases such as those based on teicoplanin and ristocetin (B1679390) A are well-suited for the chiral analysis of N-blocked amino acids. sigmaaldrich.com The separation mechanism involves the formation of transient, short-lived diastereomeric complexes between the enantiomers and the CSP. bgb-analytik.com The stability of these complexes differs for each enantiomer, resulting in differential elution from the column.

The choice of mobile phase is also critical for achieving optimal separation. Both reversed-phase and polar organic modes can be effective, and the use of volatile buffers like ammonium (B1175870) acetate (B1210297) makes these methods compatible with mass spectrometry (LC/MS). sigmaaldrich.com For Boc-amino acids, reversed-phase mode is often the preferred choice on both teicoplanin and ristocetin A-based columns. sigmaaldrich.com Another approach involves non-aqueous capillary electrophoresis (NACE), where a chiral selector, such as a derivative of quinine, is added to the background electrolyte to facilitate enantioseparation. nih.govnih.gov

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase Modes | Selector Examples | Applicability Notes |

|---|---|---|---|

| Macrocyclic Glycopeptide | Reversed Phase, Polar Organic | Teicoplanin, Ristocetin A, Vancomycin | Highly effective for N-Boc and Fmoc protected amino acids. Reversed phase is often preferred for Boc-amino acids. sigmaaldrich.com |

| Cinchona Alkaloid-Based | Non-Aqueous, Reversed Phase | Quinine, Quinidine (and carbamoylated derivatives) | Used as CSPs or as chiral additives in the mobile phase for HPLC and Capillary Electrophoresis. nih.gov |

| Pirkle-Type (Brush-Type) | Normal Phase | (R,R)-Whelk-O 1, ULMO | Broad applicability, often used with normal phase solvents like hexane/isopropanol. bgb-analytik.com |

| Polysaccharide-Based | Normal Phase, Reversed Phase | Cellulose and Amylose derivatives (e.g., Cellulose DMP) | Broadly applicable for a wide range of chiral compounds. sigmaaldrich.com |

Diastereomeric salt formation is a classical and effective chemical method for the resolution of racemic acids and bases. psu.edu The process involves reacting the racemic mixture of this compound with a single, pure enantiomer of a chiral base, often referred to as a resolving agent. libretexts.org This acid-base reaction produces a mixture of two diastereomeric salts:

((R)-acid • (R)-base)

((S)-acid • (R)-base)

Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and crystal structure. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution first. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered and reused. libretexts.org The other enantiomer can then be isolated from the remaining solution (the mother liquor). The success of this method depends on finding a suitable chiral resolving agent and an appropriate solvent system that maximizes the solubility difference between the diastereomeric salts. rsc.org

| Resolving Agent (Chiral Base) | Source | Typical Application |

|---|---|---|

| Quinine | Natural (Cinchona alkaloids) | Resolution of acidic racemates. libretexts.org |

| Strychnine | Natural (Alkaloid) | Used for resolving chiral acids. libretexts.org |

| Brucine | Natural (Alkaloid) | Frequently used for the resolution of carboxylic acids. libretexts.org |

| (R)- or (S)-1-Phenylethanamine | Synthetic | A common, less complex resolving agent for various acids. libretexts.org |

| (R)- or (S)-2-Amino-1-butanol | Synthetic | Used in the resolution of acidic compounds. libretexts.org |

Analytical Methods for Stereochemical Purity Determination

Determining the stereochemical or enantiomeric purity of a sample is essential after a resolution process or an asymmetric synthesis. The primary goal is to quantify the amount of each enantiomer present. The most common metric used is enantiomeric excess (ee), which describes the degree to which one enantiomer is in excess of the other.

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and accurate method for determining the enantiomeric purity of compounds like 2-Isobutyl-3-(boc-amino)propanoic acid. mdpi.com The same principles of chiral recognition used for preparative separation apply to analytical determination. A small amount of the sample is injected onto a chiral column, and the two enantiomers are separated into distinct peaks. The area under each peak is proportional to the concentration of that enantiomer.

From the chromatogram, several key parameters can be determined:

Retention Time (tᵣ): The time it takes for each enantiomer to elute from the column.

Selectivity Factor (α): Also known as the separation factor, it is the ratio of the retention factors (k') of the two enantiomers. A value of α > 1 is necessary for any separation to occur. bgb-analytik.com

Resolution (Rₛ): A measure of how well the two enantiomeric peaks are separated from each other. A baseline resolution (Rₛ ≥ 1.5) is desired for accurate quantification.

The enantiomeric excess is calculated from the peak areas of the two enantiomers, (R) and (S), using the following formula:

ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Other techniques such as chiral capillary electrophoresis (CE) can also be employed for purity determination, offering high separation efficiency and requiring only small sample volumes. nih.gov

Chemical Transformations and Derivatization Strategies

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid moiety of (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid is a primary site for derivatization, readily undergoing esterification and amidation reactions to produce a diverse range of functionalized molecules.

Esterification:

The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved under various conditions. A widely employed method for N-Boc protected amino acids is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly advantageous due to its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group.

For instance, the reaction of N-Boc-β-amino acids with various alcohols in the presence of DCC and DMAP affords the corresponding esters in good yields. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this method to structurally similar N-Boc protected β-amino acids with alkyl side chains is well-established.

Alternative methods for esterification include the use of alkyl halides in the presence of a base like potassium carbonate, or acid-catalyzed esterification with an alcohol. However, acid-catalyzed methods must be approached with caution to prevent premature cleavage of the Boc group.

Amidation:

The formation of amides from the carboxylic acid group is another crucial derivatization. Similar to esterification, carbodiimide coupling reagents like DCC and EDC are highly effective for amide bond formation. The reaction involves the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of an amine. This method is broadly applicable and can be used to couple this compound with a wide array of primary and secondary amines to generate the corresponding amides. The addition of coupling additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

Boronic acid catalysts have also emerged as effective promoters for the direct amidation of N-Boc protected β-amino acids, offering an alternative to carbodiimide reagents. researchgate.net

Table 1: Representative Reagents for Esterification and Amidation of N-Boc-β-Amino Acids

| Transformation | Reagent System | Typical Conditions | Notes |

|---|---|---|---|

| Esterification | DCC, DMAP, Alcohol | CH₂Cl₂, Room Temperature | Mild conditions, compatible with Boc group. |

| EDC, DMAP, Alcohol | CH₂Cl₂, Room Temperature | Water-soluble urea (B33335) byproduct, easier purification. | |

| Alkyl Halide, K₂CO₃ | Acetonitrile, Heat | Suitable for simple alkyl esters. | |

| Amidation | DCC, HOBt, Amine | DMF or CH₂Cl₂, 0°C to RT | HOBt suppresses racemization and side reactions. |

| EDC, NHS, Amine | DMF or CH₂Cl₂, 0°C to RT | NHS forms an active ester intermediate. | |

| Boronic Acid Catalyst, Amine | Toluene, Heat | Alternative to carbodiimide methods. researchgate.net |

Modifications of the Boc-Protected Amino Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.

The primary modification of the Boc-protected amino functionality is its deprotection to liberate the free amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent such as dioxane or methanol (B129727). nih.govnih.gov The reaction proceeds via protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine salt.

The liberated amine is a versatile functional group that can undergo a wide range of subsequent reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Peptide coupling: The free amine can serve as the N-terminal residue for the synthesis of peptides.

The selective deprotection of the Boc group in the presence of other acid-labile groups, such as tert-butyl esters, can be challenging but has been achieved using specific reagent systems under carefully controlled conditions.

Reactions Involving the Isobutyl Side Chain

The isobutyl side chain of this compound is generally considered to be chemically inert under many standard reaction conditions. It is a non-polar, aliphatic group and does not possess readily reactive functional groups.

However, under more forcing conditions, such as those involving radical reactions or strong oxidizing agents, the C-H bonds of the isobutyl group could potentially undergo functionalization. For instance, selective C-H functionalization of amino acid side chains has been an area of active research, often employing transition-metal catalysis. acs.org These methods, however, are highly specialized and their applicability to this specific molecule would require dedicated investigation.

In the context of synthesizing analogues of bioactive molecules like pregabalin, which shares the isobutyl moiety, modifications are typically introduced through the synthesis of precursors with the desired functionalized side chain, rather than by direct modification of the isobutyl group on the pre-formed amino acid scaffold.

Mechanisms of Key Derivatization Reactions

Mechanism of Carbodiimide-Mediated Amidation:

The formation of an amide bond using a carbodiimide like DCC proceeds through the activation of the carboxylic acid.

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the desired amide and releasing N,N'-dicyclohexylurea (DCU) as a byproduct. rsc.orgresearchgate.net

In the presence of HOBt or NHS, the O-acylisourea intermediate can react to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.

Mechanism of Boc Group Removal with Acid:

The deprotection of the Boc group under acidic conditions (e.g., with TFA or HCl) is a well-understood E1-type elimination reaction.

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Formation of a Carbocation: The protonated intermediate is unstable and cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide gas.

Formation of the Amine Salt: The resulting primary amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). chemicalbook.com

Applications As a Building Block in Advanced Organic Synthesis

Incorporation into Peptide and Peptidomimetic Scaffolds

The structure of (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid, as a non-proteinogenic amino acid, is particularly suited for the synthesis of peptides and peptidomimetics with novel properties. The tert-butyloxycarbonyl (Boc) protecting group on the amino function is a cornerstone of established peptide synthesis strategies, allowing for controlled, stepwise elongation of peptide chains.

This compound is readily integrated into both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, primarily through the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. peptide.com In this strategy, the Boc group serves as a temporary protecting group for the Nα-amino group, which can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). nih.gov Side-chain functional groups and the linkage to the solid support (in SPPS) are often protected with more robust, benzyl-based groups that require a stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage. nih.govnih.gov

In a typical Boc-SPPS cycle, the process begins with the C-terminal amino acid attached to a solid support resin. peptide.comcsic.es The cycle involves the deprotection of the Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid until the desired sequence is assembled. peptide.com The use of this compound allows for the introduction of a unique structural element into the peptide backbone, influencing its chemical and biological properties.

Table 1: Key Steps in Boc Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Reagents |

|---|---|---|

| Deprotection | Removal of the temporary Nα-Boc protecting group. | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM). nih.govchempep.com |

| Neutralization | Conversion of the N-terminal ammonium salt to a free amine for coupling. | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF. peptide.com |

| Coupling | Formation of the peptide bond with the next incoming Boc-amino acid. | Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIEA). |

| Final Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups. | Strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). chempep.com |

Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, remains valuable for large-scale production and for the synthesis of complex peptide segments that may be difficult to assemble on a solid support. chempep.com In this context, this compound functions as a key building block in the stepwise construction of peptide chains in solution.

Foldamers are oligomers that adopt well-defined, stable secondary structures, similar to those found in proteins, such as helices and sheets. nih.govnih.gov The incorporation of non-natural amino acids, including β- and γ-amino acids, is a powerful strategy for creating novel foldamer structures. nih.gov These building blocks can impose specific conformational constraints on the peptide backbone, guiding it to fold into predictable three-dimensional shapes. nih.gov

This compound, as a γ-amino acid derivative, can be used to construct α/γ-hybrid peptides. The increased flexibility of the γ-amino acid backbone, combined with the steric influence of the isobutyl side chain, can promote the formation of unique helical or turn structures that are not accessible with proteinogenic α-amino acids alone. nih.gov These conformationally constrained peptides are of significant interest because they can exhibit enhanced biological activity and stability compared to their more flexible, natural counterparts. nih.gov By restricting the peptide's conformation, it is possible to lock it into a bioactive shape that enhances binding to a biological target. nih.gov

Utility in the Synthesis of Complex Organic Molecules

Beyond peptide chemistry, this compound is a valuable chiral building block for the synthesis of complex organic molecules. Its structure contains multiple reactive sites that can be manipulated selectively. The carboxylic acid can be converted into esters, amides, or alcohols, while the Boc-protected amine, once deprotected, can undergo a wide range of reactions, including acylation, alkylation, and reductive amination.

This versatility makes it an important starting material for synthesizing molecules with specific stereochemistry. For instance, similar Boc-protected amino acids are used as key starting materials in the synthesis of novel antibiotics and other biologically active compounds. nih.gov The defined stereocenter and the functional handles allow for the construction of complex chiral architectures with a high degree of control.

Precursor for Diversified Molecular Libraries

The creation of molecular libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery. This compound is an ideal scaffold for combinatorial chemistry and the generation of diversified molecular libraries. peptide.com Its bifunctional nature allows for a two-pronged approach to diversification.

First, the carboxylic acid can be coupled with a diverse set of amines to generate a library of amides. Subsequently, the Boc group can be removed to expose the primary amine, which can then be reacted with a different library of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination). This strategy allows for the rapid generation of thousands of distinct compounds from a single, common intermediate, significantly accelerating the search for new bioactive molecules.

Table 2: Diversification Potential of the this compound Scaffold

| Reaction Site | Reaction Type | Example Reagent Class | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Library of diverse primary/secondary amines | Amide |

| Carboxylic Acid | Esterification | Library of diverse alcohols | Ester |

| Amine (after deprotection) | Acylation | Library of diverse carboxylic acids/acyl chlorides | Amide |

| Amine (after deprotection) | Sulfonylation | Library of diverse sulfonyl chlorides | Sulfonamide |

Contributions to Pharmaceutical Research Intermediates

Non-natural amino acids are critical components in the development of modern pharmaceuticals. They are often incorporated into drug candidates to enhance properties such as potency, selectivity, metabolic stability, and oral bioavailability. This compound serves as a key pharmaceutical intermediate, a compound that is a crucial building block for an active pharmaceutical ingredient (API). nbinno.com

The incorporation of this building block can introduce structural motifs that are resistant to enzymatic degradation by proteases, thereby increasing the drug's half-life in the body. Furthermore, the isobutyl side chain can be involved in crucial binding interactions with a target receptor or enzyme. Similar Boc-protected amino acid derivatives are widely used in the development of novel therapeutics, particularly in fields like neuropharmacology, where they can act as agonists or antagonists for specific receptors. chemimpex.comnih.gov The use of such intermediates allows medicinal chemists to systematically explore the structure-activity relationships of a lead compound, fine-tuning its properties to create a safe and effective drug.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid, both ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms and the presence of key functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Expected ¹H NMR Data: A representative ¹H NMR spectrum would be acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| (CH₃)₂-CH | 0.85-0.95 | Doublet | 6H |

| (CH₃)₂-CH-CH ₂ | 1.15-1.30 | Multiplet | 1H |

| CH-CH ₂-CH(COOH) | 1.40-1.60 | Multiplet | 2H |

| (CH₃)₃C-O | 1.45 | Singlet | 9H |

| CH -COOH | 2.40-2.55 | Multiplet | 1H |

| CH ₂-NHBoc | 3.10-3.30 | Multiplet | 2H |

| NH -Boc | 5.00-5.20 | Broad Singlet/Triplet | 1H |

| COOH | 10.0-12.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data: A representative ¹³C NMR spectrum would be acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| (C H₃)₂-CH | 22.0-24.0 |

| (C H₃)₂-CH | 25.0-27.0 |

| CH₂-C H(COOH) | 38.0-42.0 |

| C H-COOH | 45.0-50.0 |

| C H₂-NHBoc | 40.0-45.0 |

| (C H₃)₃C-O | 28.0-29.0 |

| (CH₃)₃C -O | 79.0-81.0 |

| NH-C =O | 155.0-157.0 |

| C OOH | 175.0-178.0 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity between adjacent protons and their directly attached carbons, respectively.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₂₃NO₄), the expected exact mass is approximately 245.1627 g/mol . Electrospray ionization (ESI) is a common soft ionization technique that would be suitable for this compound, typically generating the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

Expected Mass Spectrometry Data (ESI-MS):

| Ion | Expected m/z |

| [M+H]⁺ | 246.1700 |

| [M+Na]⁺ | 268.1519 |

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. Key expected fragmentations include the loss of the tert-butyl group, the entire Boc group, and cleavage of the amino acid backbone.

Expected Fragmentation Pattern:

Loss of tert-butyl group (-56 Da): A significant fragment at m/z 190.1073 would correspond to the loss of C₄H₈ from the Boc protecting group.

Loss of Boc group (-100 Da): A fragment at m/z 146.1073 would result from the cleavage of the entire tert-butoxycarbonyl group.

Loss of COOH (-45 Da): A fragment corresponding to the loss of the carboxylic acid group may also be observed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be developed to separate this compound from any starting materials, by-products, or other impurities.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | A time-based gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm (due to the amide and carboxyl chromophores) or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 25-30 °C |

The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all observed peaks. A high purity sample would exhibit a single major peak with minimal or no other peaks.

Other Advanced Spectroscopic Techniques for Molecular Elucidation

While NMR and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

N-H stretch (amide): A band around 3300-3500 cm⁻¹

C=O stretch (carboxylic acid and carbamate): Strong absorptions in the range of 1680-1750 cm⁻¹

C-H stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

This collective data from NMR, MS, HPLC, and IR spectroscopy provides a robust and comprehensive characterization of this compound, confirming its structure and establishing its purity.

Computational and Theoretical Investigations

Conformational Analysis of β-Amino Acid Derivatives

The conformational landscape of β-amino acids is considerably more complex than that of their α-amino acid counterparts due to the presence of an additional carbon atom in the backbone. nih.gov This increased flexibility allows β-amino acid derivatives like (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid to adopt a wider range of secondary structures. benthamscience.com

Theoretical methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to explore the potential energy surface and identify stable conformers in the gas phase and in solution. scirp.orgscirp.org The conformational state of a β-amino acid is defined by three key backbone dihedral angles: φ (N-Cβ), θ (Cβ-Cα), and ψ (Cα-CO). scirp.org The torsion angle around the Cβ-Cα bond (θ) is particularly important, with a preference for gauche (θ = ±60°) conformations often leading to folded, compact structures. scirp.org Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations. scirp.orgresearchgate.net The isobutyl side chain and the bulky tert-butoxycarbonyl (Boc) protecting group introduce further steric constraints that influence the preferred geometry.

Studies on related β-amino acids show that substitution can impact conformational stability. For instance, using a ring-constrained β-residue can offset the destabilizing effects that might otherwise be introduced by an α to β substitution within a peptide sequence. nih.govnih.gov

Table 1: Key Dihedral Angles in β-Amino Acid Conformational Analysis

| Dihedral Angle | Bond | Description |

|---|---|---|

| φ (phi) | N-Cβ | Defines the rotation around the bond between the nitrogen and the beta-carbon. |

| θ (theta) | Cβ-Cα | Defines the rotation around the central carbon-carbon bond in the backbone; crucial for folding. |

| ψ (psi) | Cα-CO | Defines the rotation around the bond between the alpha-carbon and the carbonyl carbon. |

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, all-atom MD simulations in explicit solvent (typically water) can provide detailed insights into its structural dynamics, hydration, and interactions with its environment. nih.gov

These simulations rely on force fields—collections of parameters that define the potential energy of the system—to calculate the forces on each atom and propagate their motion over time. Several well-established force fields are used for simulating amino acids and peptides, including AMBER, CHARMM, GROMOS, and OPLS. fu-berlin.de By simulating the compound for nanoseconds to microseconds, researchers can observe conformational transitions, solvent organization around the solute, and the dynamic influence of the isobutyl and Boc groups. nih.gov Such simulations are essential for understanding how the molecule behaves in a physiological context and for predicting properties like viscosity and dielectric increments in solution. nih.gov

Table 2: Common Force Fields for Amino Acid Simulation

| Force Field Family | Description |

|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Widely used for simulations of proteins and nucleic acids. |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | A versatile force field applicable to a wide range of biomolecules. |

| GROMOS (GROningen MOlecular Simulation) | Developed for biomolecular systems, particularly known for its united-atom versions. |

| OPLS (Optimized Potentials for Liquid Simulations) | Designed to accurately reproduce properties of liquids and solvated systems. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations are used to investigate the electronic properties of a molecule, providing fundamental data on its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently used to compute the electronic structure of amino acids. nih.gov

For this compound, these calculations can determine a range of molecular descriptors. nih.gov These include the dipole moment, which indicates polarity; molecular polarizability, which describes how the electron cloud is distorted by an electric field; and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net Other calculated properties, such as ionization energy, electron affinity, and chemical hardness, provide a comprehensive picture of the molecule's potential to participate in chemical reactions. nih.gov These quantum mechanical insights are invaluable for predicting reaction mechanisms and designing derivatives with tailored electronic properties. osaka-u.ac.jp

Table 3: Key Molecular Descriptors from Quantum Chemical Calculations

| Descriptor | Significance |

|---|---|

| Dipole Moment | Measures the overall polarity of the molecule. |

| Polarizability | Indicates the ease with which the electron density can be distorted. |

| Ionization Energy | The energy required to remove an electron; relates to antioxidant capacity. nih.gov |

| Electron Affinity | The energy released when an electron is added. |

| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. |

| Electrophilicity Index | A measure of the molecule's ability to accept electrons. nih.gov |

Ligand Design Principles and Scaffold Exploration

β-amino acids are highly attractive building blocks in medicinal chemistry and ligand design. benthamscience.comacs.org Their unique structural properties make them ideal scaffolds for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.gov The incorporation of β-amino acid derivatives like this compound into peptide sequences can confer significant advantages.

One of the most important features is a substantial increase in resistance to proteolytic degradation compared to natural α-peptides, which leads to improved bioavailability and longer half-life in biological systems. acs.org Furthermore, the distinct backbone geometry of β-peptides allows them to form well-defined and predictable secondary structures, such as 14-helices, that are different from the helices and sheets formed by α-peptides. benthamscience.com This allows for the precise spatial arrangement of side chains—in this case, the isobutyl group—to optimize interactions with biological targets like proteins and receptors. acs.org The compound can serve as a scaffold in the design of inhibitors for protein-protein interactions or as ligands for G-protein coupled receptors. acs.org

Table 4: Advantages of β-Amino Acid Scaffolds in Ligand Design

| Advantage | Description |

|---|---|

| Proteolytic Stability | The modified backbone is resistant to degradation by common proteases. acs.org |

| Structural Diversity | Forms unique secondary structures (e.g., helices, sheets) not accessible to α-peptides. benthamscience.com |

| Conformational Control | Can be used to create conformationally constrained peptides, reducing flexibility and improving binding affinity. nih.gov |

| Scaffold for Functional Groups | Provides a rigid framework for orienting side chains for specific molecular recognition. acs.org |

| Improved Pharmacokinetics | Enhanced stability often leads to better in vivo performance. |

Q & A

Q. What are the key steps for synthesizing (R,S)-2-Isobutyl-3-(Boc-amino)propanoic acid, and how can its enantiomeric purity be assessed?

Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaOH or DMAP) . The isobutyl side chain is introduced via alkylation or Michael addition. Enantiomeric purity is assessed using chiral HPLC or polarimetry, while structural confirmation employs H/C NMR and FT-IR spectroscopy to verify Boc-group integrity (C=O stretch at ~1680–1720 cm) .

Q. How does the Boc group influence the compound’s solubility and stability during storage?

Methodological Answer: The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility due to its hydrophobic tert-butyl moiety. Stability is pH-dependent: the Boc group is stable under basic/neutral conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to moisture. For long-term storage, keep the compound at –20°C in anhydrous conditions with desiccants .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER, GROMACS) are used to model interactions. For example, the Boc group’s steric bulk may hinder binding to shallow active sites, while the isobutyl moiety could enhance hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). For example:

- Low yields (<50%): May result from incomplete Boc protection or side reactions (e.g., racemization). Optimize by using DMAP as a catalyst and inert atmospheres .

- High yields (>80%): Achieved via microwave-assisted synthesis or flow chemistry, reducing reaction times .

Q. What are the challenges in characterizing the compound’s solid-state properties (e.g., polymorphism or crystallinity)?

Methodological Answer: X-ray crystallography is ideal for resolving polymorphic forms but requires high-quality crystals, which are challenging to obtain due to the compound’s flexible side chains. Alternative methods:

- PXRD (Powder X-ray Diffraction): Identifies crystalline vs. amorphous phases.

- DSC (Differential Scanning Calorimetry): Detects melting points and phase transitions (e.g., Boc decomposition at ~150°C) .

Q. How does the compound’s stereochemistry impact its pharmacological activity in preclinical models?

Methodional Answer: The (R) and (S) enantiomers may exhibit divergent bioactivities. For example:

Q. What strategies mitigate Boc-group cleavage during downstream functionalization (e.g., peptide coupling)?

Methodological Answer: Use mild acidic conditions (e.g., 20% TFA in DCM for 30 min) to avoid premature deprotection. For coupling, employ carbodiimides (EDC/HOBt) or uronium salts (HATU) in aprotic solvents. Monitor reaction progress via LC-MS to detect Boc loss (mass shift of –100 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.